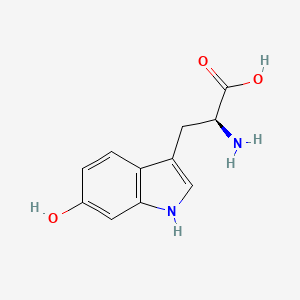

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid

説明

特性

IUPAC Name |

(2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXANGIZFHQQBCC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678820 | |

| Record name | 6-Hydroxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13567-14-1 | |

| Record name | 6-Hydroxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXY-L-TRYPTOPHAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid can be synthesized from tryptophan through a Fenton reaction. This method involves the use of hydrogen peroxide and ferrous ions to hydroxylate the indole ring of tryptophan . The reaction conditions typically include an aqueous solution of tryptophan, hydrogen peroxide, and a ferrous salt, maintained at a specific pH and temperature to optimize the yield of this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation. Metabolic engineering of Escherichia coli has been employed to produce this compound from glucose

化学反応の分析

Types of Reactions

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinonoid intermediates.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include quinonoid intermediates, dihydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

科学的研究の応用

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.

Biology: It serves as a competitive inhibitor of tyrosinase, an enzyme involved in melanin formation.

Medicine: It has potential therapeutic applications due to its ability to modulate neurotransmitter levels and inhibit certain enzymes.

Industry: It is used in the production of cosmetics and pharmaceuticals due to its inhibitory effects on melanin synthesis.

作用機序

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid exerts its effects primarily through its interaction with enzymes and receptors. It acts as a competitive inhibitor of tyrosinase, thereby reducing melanin synthesis . Additionally, it can modulate neurotransmitter levels by serving as a precursor to serotonin and melatonin, influencing various physiological processes.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

生物活性

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid, commonly referred to as 6-Hydroxytryptophan, is an amino acid derivative that has garnered attention for its potential biological activities, particularly in neuropharmacology and as a precursor for neurotransmitter synthesis. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₂N₂O₃

- Molecular Weight : 220.22 g/mol

- CAS Number : 13567-14-1

-

Neurotransmitter Precursor :

- 6-Hydroxytryptophan is a precursor to serotonin, a critical neurotransmitter involved in mood regulation, cognition, and various physiological functions. Its conversion to serotonin occurs through enzymatic decarboxylation by aromatic L-amino acid decarboxylase.

-

Antioxidant Activity :

- The hydroxyl group in the indole ring contributes to its antioxidant properties, potentially mitigating oxidative stress in neural tissues.

-

Modulation of Neurotransmission :

- Research indicates that 6-hydroxytryptophan may influence neurotransmission by modulating the release and reuptake of serotonin, thereby impacting mood and anxiety levels.

Neuropharmacological Effects

Several studies have highlighted the neuropharmacological effects of 6-hydroxytryptophan:

-

Antidepressant Effects :

- Animal models have demonstrated that administration of 6-hydroxytryptophan leads to increased serotonin levels, correlating with reduced depressive behaviors. For instance, a study showed that chronic treatment resulted in significant behavioral improvements in models of depression compared to controls .

- Anxiolytic Properties :

Case Studies

- Clinical Trials on Depression :

- Impact on Sleep Disorders :

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antidepressant, Anxiolytic | Serotonin precursor |

| 5-Hydroxytryptophan | Antidepressant | Direct serotonin precursor |

| Tryptophan | Mood enhancement | Indirect serotonin precursor |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of (S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid?

- Methodological Answer : Synthesis typically involves indole ring functionalization followed by amino acid coupling. For example, reductive amination using NaBHCN under acidic conditions (e.g., HCl) can stabilize intermediates, as seen in analogous indole-containing amino acid syntheses . Protecting groups for the 6-hydroxyindole moiety (e.g., tert-butyldimethylsilyl) are critical to prevent oxidation during synthesis .

Q. How is the enantiomeric purity of this compound validated in research settings?

- Methodological Answer : Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC) is widely used. Alternatively, NMR analysis with chiral shift reagents (e.g., Eu(hfc)) can differentiate enantiomers. For example, diastereomeric salt formation with (R)- or (S)-mandelic acid followed by X-ray crystallography provides absolute configuration confirmation .

Q. What spectroscopic techniques are essential for structural characterization?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies substitution patterns on the indole ring. For instance, the hydroxy group at C6 induces distinct deshielding in H NMR (δ ~10.5 ppm for indole NH and δ ~6.8 ppm for aromatic protons) . FT-IR can validate carboxylic acid (1700–1720 cm) and hydroxyl (3200–3400 cm) functionalities .

Advanced Research Questions

Q. How does the 6-hydroxy substituent on the indole ring influence biological activity compared to halogenated analogs (e.g., 5-fluoro or 6-bromo derivatives)?

- Methodological Answer : Comparative binding studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) reveal that the 6-hydroxy group enhances hydrogen bonding with serotonin receptors (e.g., 5-HT), whereas halogenated analogs (e.g., 6-bromo) exhibit increased lipophilicity and altered binding kinetics. For example, 5-hydroxytryptophan derivatives show higher affinity for monoamine transporters than halogenated variants .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Meta-analyses of in vitro assays (e.g., IC variability) should control for assay conditions (pH, buffer composition) and cell line specificity. For instance, discrepancies in kinase inhibition studies may arise from differences in ATP concentrations or enzyme isoforms. Orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) validate target engagement .

Q. How can researchers optimize the stability of this compound in aqueous solutions for pharmacological studies?

- Methodological Answer : Stability is pH-dependent due to the hydroxyindole and carboxylic acid groups. Buffering at pH 4–6 (acetate or citrate buffers) minimizes degradation. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term storage stability. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring quantify degradation products .

Methodological Design Considerations

Q. What in silico tools predict the metabolic fate of this compound in preclinical models?

- Methodological Answer : Software like Schrödinger’s ADMET Predictor or SwissADME models phase I/II metabolism. The 6-hydroxy group is a likely site for glucuronidation, while the amino acid backbone may resist hepatic oxidation. Comparative docking studies with CYP450 isoforms (e.g., CYP3A4) identify potential metabolic hotspots .

Q. How to design a structure-activity relationship (SAR) study targeting indole ring modifications?

- Methodological Answer : Systematic substitution at the 4-, 5-, and 7-positions of the indole ring (e.g., methoxy, nitro, methyl groups) followed by functional assays (e.g., radioligand binding) establishes SAR. For example, 5-methoxy analogs may enhance blood-brain barrier penetration, while 7-nitro derivatives could improve photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。